camphoramine chloroacetic platinum
Description
Properties
CAS No. |
109207-13-8 |
|---|---|
Molecular Formula |
C11H17N2O2.I |
Synonyms |
camphoramine chloroacetic platinum |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Platinum-Based Compounds
Mechanism of Action and DNA Interactions
- Key Insight : CCP’s unique ability to induce DPCs and interstrand cross-links distinguishes it from cisplatin and carboplatin, which primarily form intrastrand adducts. These differences correlate with CCP’s higher chromosomal damage potency, as evidenced by micronuclei frequency assays .
Efficacy and Toxicity
- Chromosomal Damage : CCP causes the highest micronuclei frequency (a marker of chromosomal breaks) in KB and CHL cells compared to cisplatin and carboplatin. This aligns with its superior O6-alkylguanine alkyltransferase (O6-AGT) depletion, a DNA repair protein .
- Toxicity Profile: While cisplatin is notorious for nephrotoxicity and neurotoxicity , CCP’s side effects remain understudied. Carboplatin, with its cyclobutane dicarboxylate ligand, exhibits fewer side effects but lower efficacy .
Structural and Pharmacokinetic Differences
- Ligand Chemistry :
- CCP : Camphoramine (bulky, lipophilic) + chloroacetic acid (reactive carboxylate).
- Cisplatin : Two ammonia ligands + two chlorides.
- Carboplatin : Cyclobutane dicarboxylate ligand (less reactive than chloride).
- Reactivity : CCP’s chloroacetic ligand may enhance DNA binding kinetics compared to carboplatin’s inert ligand, though this requires further validation.
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